molecular formula C9H10INO B253128 N-(2-iodophenyl)propanamide

N-(2-iodophenyl)propanamide

Cat. No. B253128
M. Wt: 275.09 g/mol
InChI Key: NVKPQYACAMBSHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-iodophenyl)propanamide, also known as IPPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. IPPA belongs to the class of amides and is a derivative of phenylpropanoic acid.

Mechanism of Action

N-(2-iodophenyl)propanamide inhibits FAAH by covalently binding to the active site of the enzyme. This covalent bond results in irreversible inhibition of FAAH. The inhibition of FAAH leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors and modulate various physiological processes.
Biochemical and Physiological Effects:
The inhibition of FAAH by N-(2-iodophenyl)propanamide leads to an increase in endocannabinoid levels, which can have various biochemical and physiological effects. Endocannabinoids have been shown to play a role in pain modulation, inflammation, anxiety, and mood regulation. Therefore, N-(2-iodophenyl)propanamide has the potential to be used in the treatment of various diseases such as chronic pain, inflammation, anxiety disorders, and depression.

Advantages and Limitations for Lab Experiments

N-(2-iodophenyl)propanamide has several advantages for lab experiments. It is a potent inhibitor of FAAH and has been shown to be selective for FAAH over other enzymes. N-(2-iodophenyl)propanamide has also been shown to be stable in various biological matrices such as plasma and brain tissue. However, N-(2-iodophenyl)propanamide has some limitations for lab experiments. It is a reactive compound and can form covalent bonds with other proteins and enzymes. Therefore, care should be taken when handling N-(2-iodophenyl)propanamide.

Future Directions

There are several future directions for the study of N-(2-iodophenyl)propanamide. One potential direction is the development of N-(2-iodophenyl)propanamide analogs that have improved pharmacokinetic properties and selectivity for FAAH. Another potential direction is the study of the therapeutic potential of N-(2-iodophenyl)propanamide in various disease models. Additionally, the study of the effects of N-(2-iodophenyl)propanamide on other physiological processes such as memory and learning could provide valuable insights into the role of endocannabinoids in these processes.

Synthesis Methods

N-(2-iodophenyl)propanamide can be synthesized by the reaction of 2-iodobenzoic acid with propanoyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of N-(2-iodophenyl)propanamide as a white solid with a melting point of 110-112°C.

Scientific Research Applications

N-(2-iodophenyl)propanamide has been used in various scientific research studies. It has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH) in vitro and in vivo. FAAH is responsible for the degradation of endocannabinoids, which are lipid signaling molecules that play a crucial role in various physiological processes such as pain, inflammation, and mood regulation. Inhibition of FAAH by N-(2-iodophenyl)propanamide leads to an increase in endocannabinoid levels, which can have therapeutic benefits.

properties

Product Name

N-(2-iodophenyl)propanamide

Molecular Formula

C9H10INO

Molecular Weight

275.09 g/mol

IUPAC Name

N-(2-iodophenyl)propanamide

InChI

InChI=1S/C9H10INO/c1-2-9(12)11-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3,(H,11,12)

InChI Key

NVKPQYACAMBSHY-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=CC=C1I

Canonical SMILES

CCC(=O)NC1=CC=CC=C1I

Origin of Product

United States

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